molecular formula C15H17N B14449188 4-Biphenylamine, 3,2',5'-trimethyl- CAS No. 73728-79-7

4-Biphenylamine, 3,2',5'-trimethyl-

Cat. No.: B14449188
CAS No.: 73728-79-7
M. Wt: 211.30 g/mol
InChI Key: SKSNKNFLXPZBMD-UHFFFAOYSA-N
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Description

4-Biphenylamine, 3,2',5'-trimethyl- is a substituted biphenylamine featuring methyl groups at the 3, 2', and 5' positions of the biphenyl backbone. The addition of methyl groups alters steric and electronic properties, influencing reactivity, solubility, and biological activity. This compound is of interest in organic synthesis and toxicology, particularly due to its structural resemblance to aromatic amines with known biological effects .

Properties

CAS No.

73728-79-7

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-2-methylaniline

InChI

InChI=1S/C15H17N/c1-10-4-5-11(2)14(8-10)13-6-7-15(16)12(3)9-13/h4-9H,16H2,1-3H3

InChI Key

SKSNKNFLXPZBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylamine, 3,2’,5’-trimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the reduction of nitro derivatives of biphenyl, followed by methylation at specific positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylamine, 3,2’,5’-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed: The major products formed from these reactions include various substituted biphenylamines, quinone derivatives, and other functionalized aromatic compounds.

Scientific Research Applications

4-Biphenylamine, 3,2’,5’-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Biphenylamine, 3,2’,5’-trimethyl- involves its interaction with various molecular targets. It can form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to the formation of DNA adducts, which are critical in understanding its potential carcinogenic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Biphenylamines

Table 1: Structural and Functional Comparison
Compound Name Substituents CAS Number Key Properties/Effects
4-Biphenylamine, 3,2',5'-trimethyl- 3-CH₃, 2'-CH₃, 5'-CH₃ Not Provided Likely enhanced lipophilicity
3,2'-Dimethyl-4-aminobiphenyl 3-CH₃, 2'-CH₃ 13394-86-0 Increases steroidogenic enzymes
3-Methyl-4-(2',3',4',5',6'-²H₅)biphenylamine Deuteration at 2',3',4',5',6' 1020718-97-1 Isotopic labeling; stability studies
  • Deuterated Analog : The deuterated variant () retains chemical reactivity but offers isotopic stability for metabolic or environmental tracing studies .

Physical and Environmental Properties

Table 2: Volatility and Detection Limits of Aromatic Compounds
Compound Class Example (CAS) Detection Limit (MRL, µg/L)
Trimethylbenzenes 1,3,5-Trimethylbenzene 0.2
Chlorobenzenes 1,2,3-Trichlorobenzene 0.2
Methylated Biphenylamines 3,2'-Dimethyl-4-aminobiphenyl Not Available
  • Volatility : Trimethylbenzenes () exhibit low volatility (MRL = 0.2 µg/L), suggesting that methylated biphenylamines may persist in aquatic systems due to similar hydrophobicity .

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